Superior Potency in Reducing Tumor Metastasis in Prostate Cancer Model: Metastat vs. Doxycycline
In the Dunning MAT LyLu rat metastatic prostate cancer model, oral administration of Metastat (CMT-3/COL-3) demonstrated significantly greater reduction in lung metastases compared to doxycycline. Metastat-treated animals had 28.9 ± 15.4 metastatic sites per animal versus 43.6 ± 18.8 sites for doxycycline-treated animals and 59.5 ± 13.9 sites for untreated controls (p < 0.01) [1]. This represents a 51.5% reduction in metastases for Metastat compared to a 26.8% reduction for doxycycline, a nearly two-fold greater anti-metastatic effect.
| Evidence Dimension | Number of lung metastatic sites per animal (mean ± SD) |
|---|---|
| Target Compound Data | 28.9 ± 15.4 sites/animal |
| Comparator Or Baseline | Doxycycline: 43.6 ± 18.8 sites/animal; Control: 59.5 ± 13.9 sites/animal |
| Quantified Difference | Metastat: 51.5% reduction vs. control; Doxycycline: 26.8% reduction vs. control; Metastat reduces metastases by 33.7% more than doxycycline (p < 0.01) |
| Conditions | Dunning MAT LyLu rat prostate tumor model; daily oral gavage |
Why This Matters
For researchers evaluating anti-metastatic agents, Metastat provides nearly double the in vivo efficacy of doxycycline, justifying its selection in preclinical prostate cancer metastasis studies.
- [1] Lokeshwar, B. L., et al. (2002). Inhibition of cell proliferation, invasion, tumor growth and metastasis by an oral non-antimicrobial tetracycline analog (COL-3) in a metastatic prostate cancer model. International Journal of Cancer, 98(2), 297–309. View Source
